molecular formula C12H22N2O2 B3249290 tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate CAS No. 1932112-98-5

tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Cat. No.: B3249290
CAS No.: 1932112-98-5
M. Wt: 226.32
InChI Key: WFPATFQNPHQQIG-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS: 286947-16-8) is a bicyclic amine derivative with a tert-butyl carbamate group at the 3-position of the diazabicyclo[4.2.1]nonane scaffold. Its molecular formula is C₁₂H₂₂N₂O₂, and molecular weight is 226.32 g/mol . The compound is used in pharmaceutical research, particularly as a precursor for nicotinic acetylcholine receptor (nAChR) ligands due to its rigid bicyclic structure and pharmacophoric elements (N-bicycle and HBA–π system) . The rac-(1S,6R) stereochemistry introduces enantiomeric complexity, which can influence binding affinity and selectivity in biological systems .

Properties

IUPAC Name

tert-butyl (1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPATFQNPHQQIG-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CC[C@@H](C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate typically involves the formation of the bicyclic core through cyclization reactions. One common method involves the use of potassium carbonate and tetrabutylammonium bromide as catalysts to achieve the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 9-Carboxylate Derivatives

  • tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS: 1251015-63-0): Shares the same molecular formula (C₁₂H₂₂N₂O₂) and weight (226.32 g/mol) as the target compound but differs in the carboxylate group’s position (9 vs. 3) . For example, the 9-carboxylate derivative may exhibit distinct hydrogen-bonding patterns compared to the 3-isomer .

Bicyclo Ring Variations

  • tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 1823500-01-1): Modified bicyclo structure ([3.3.1] vs. [4.2.1]) reduces ring strain and changes nitrogen atom spacing . Impact: Altered ring geometry influences conformational flexibility and binding to biological targets. The [3.3.1] system may favor interactions with larger binding pockets .
  • tert-Butyl 3-oxo-4,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS: 1312456-05-5): Incorporates a ketone group at the 3-position, increasing polarity (MW = 240.30 g/mol) .

Functional Group Modifications

  • rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride (CAS: 2307753-89-3): Replaces the tert-butyl carboxylate with a methyl group, simplifying the structure (MW = 226.32 g/mol without HCl) . Impact: The methyl group reduces steric bulk, possibly enhancing metabolic stability but diminishing nAChR affinity due to loss of the carbamate’s electron-withdrawing effects .
  • tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS: 1523617-92-6): Combines a [3.3.1] bicyclo system with a hydrochloride salt (MW = 262.78 g/mol) . Impact: The hydrochloride salt improves aqueous solubility, facilitating in vitro assays, but may alter pharmacokinetics in vivo .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application/Notes
tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate 286947-16-8 C₁₂H₂₂N₂O₂ 226.32 3-carboxylate, [4.2.1] bicyclo nAChR ligand precursor
tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate 1251015-63-0 C₁₂H₂₂N₂O₂ 226.32 9-carboxylate isomer Research chemical
tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate 1823500-01-1 C₁₂H₂₂N₂O₂ 226.32 [3.3.1] bicyclo Structural analog for SAR studies
tert-Butyl 3-oxo-4,9-diazabicyclo[4.2.1]nonane-9-carboxylate 1312456-05-5 C₁₃H₂₂N₂O₃ 240.30 3-oxo group Intermediate with enhanced polarity
rac-(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride 2307753-89-3 C₉H₁₈N₂·2HCl 226.32 (free base) Methyl substitution, HCl salt Simplified analog for pharmacokinetics

Biological Activity

tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS Number: 1356090-66-8) is a bicyclic compound with potential biological significance. Its molecular formula is C12H22N2O2, and it has garnered attention in various research contexts due to its structural characteristics and biological properties.

  • Molecular Weight: 226.32 g/mol
  • Purity: Generally around 95%
  • Structure: The compound features a bicyclic structure which is significant for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential pharmacological applications and mechanisms of action.

The compound is believed to interact with various biological targets, potentially influencing enzyme activities or receptor interactions. While specific studies on this compound remain limited, related compounds in the bicyclic class have shown notable activities:

  • Anticancer Activity : Compounds with similar bicyclic structures have been evaluated for their anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuropharmacological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems, indicating potential use in treating neurological disorders.

Case Studies

  • Antitumor Activity : A study demonstrated that bicyclic compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Enzyme Inhibition : Another research highlighted that structurally related compounds can act as enzyme inhibitors, which may extend to this compound as well .

Data Table of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightBiological Activity
This compound1356090-66-8C12H22N2O2226.32 g/molPotential anticancer activity
Homoharringtonine58936-47-7C20H25N3O5373.44 g/molAntileukemic agent
Cephalotaxine531-84-0C21H27N3O4371.46 g/molAntitumor activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate to improve yield and purity?

  • Methodology :

  • Step 1 : Use temperature-controlled reactions (e.g., -78°C for sensitive intermediates) to minimize side reactions.
  • Step 2 : Employ column chromatography with gradients of ethyl acetate/hexane for purification, monitoring fractions via TLC (Rf = 0.3–0.5).
  • Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm stereochemistry via NOESY NMR .
  • Key Consideration : Protect reactive amines with tert-butyloxycarbonyl (Boc) groups to prevent undesired cyclization .

Q. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

  • Recommended Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to confirm bicyclic framework and Boc group integrity (e.g., δ ~1.4 ppm for tert-butyl protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C12H22N2O2: 226.32 g/mol ).
  • X-ray Crystallography : Resolve absolute stereochemistry at (1S,6R) positions for crystallizable derivatives .
    • Data Interpretation : Compare experimental NMR shifts with DFT-calculated spectra to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Guidelines :

  • Condition : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products (e.g., CO and NOx under combustion ).
    • Handling Precautions : Use gloveboxes for moisture-sensitive steps and avoid electrostatic discharge during transfer .

Advanced Research Questions

Q. What role does the stereochemistry at (1S,6R) play in modulating biological activity or reactivity?

  • Experimental Design :

  • Stereochemical Analysis : Compare enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to isolate rac-mixtures.
  • Biological Assays : Test enantiomers against target receptors (e.g., GPCRs) to correlate stereochemistry with IC50 values .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to visualize binding interactions influenced by stereochemistry .
    • Key Finding : The (1S,6R) configuration enhances hydrogen bonding with active-site residues, improving affinity by ~10-fold .

Q. How can computational methods streamline reaction design for derivatives of this bicyclic scaffold?

  • In Silico Workflow :

  • Reaction Path Search : Use GRRM or AFIR algorithms to explore feasible pathways for functionalization (e.g., amidation at N9) .
  • Transition State Analysis : Calculate activation energies (ωB97X-D/6-311+G(d,p)) to predict regioselectivity in SN2 reactions .
  • Machine Learning : Train models on sp³ C–N coupling reactions to optimize catalyst selection (e.g., Pd/Cu systems) .
    • Validation : Cross-check predicted yields with small-scale lab experiments (0.1 mmol) before scaling up .

Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature conditions?

  • Contradiction Analysis :

  • Case 1 : Discrepancies in decomposition rates (e.g., pH 7 vs. pH 10) may arise from Boc group lability. Test stability via ¹H NMR in D2O buffers at 25–60°C .
  • Case 2 : Conflicting thermal degradation profiles (TGA vs. DSC) require harmonized protocols (e.g., 5°C/min heating rate under N2) .
    • Resolution : Publish raw DSC/TGA traces and NMR spectra in open-access repositories for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.